molecular formula C13H11I B1339212 4-Iodo-4'-methylbiphenyl CAS No. 55290-86-3

4-Iodo-4'-methylbiphenyl

Cat. No. B1339212
CAS RN: 55290-86-3
M. Wt: 294.13 g/mol
InChI Key: XFPXXEIIWWYHTD-UHFFFAOYSA-N
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Description

The compound 4-Iodo-4'-methylbiphenyl is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom and the other with a methyl group. This structure is related to various other biphenyl compounds that have been studied for their crystal structures, photophysical properties, and reactivity in different chemical reactions.

Synthesis Analysis

The synthesis of related compounds, such as the 4-(biphenyl-4-yl)-2,6-bis(4-iodophenyl)pyrylium ion, has been achieved, and these methods could potentially be adapted for the synthesis of 4-Iodo-4'-methylbiphenyl. For instance, the Biginelli reaction has been utilized to synthesize a compound with a 4-iodophenyl group, indicating that iodine can be incorporated into aromatic compounds through such methodologies .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives, including those with iodine substituents, has been determined using techniques such as single-crystal diffractometry. For example, the crystal structure of 4-iodo-2',4',6'-trimethylbiphenyl was refined to a high degree of precision, and the twist angle between the phenyl rings was quantified . This information is relevant to understanding the molecular geometry of 4-Iodo-4'-methylbiphenyl, as the presence of substituents can influence the overall molecular conformation.

Chemical Reactions Analysis

Compounds similar to 4-Iodo-4'-methylbiphenyl have been used in various chemical reactions. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been involved in atom-transfer radical cyclizations, demonstrating the reactivity of iodine-containing compounds in synthetic applications . This suggests that 4-Iodo-4'-methylbiphenyl could also participate in such reactions, potentially leading to interesting cyclization products.

Physical and Chemical Properties Analysis

The photophysical properties of iodo and biphenyl substituents have been explored, revealing significant influences on fluorescence and phosphorescence quantum yields, singlet lifetimes, and the energies of excited states . Additionally, the molecular structure, spectroscopic properties, and electronic transitions of 4'-methylbiphenyl-2-carbonitrile have been studied, providing insights into the behavior of methylbiphenyl compounds . These studies suggest that 4-Iodo-4'-methylbiphenyl would exhibit unique physical and chemical properties that could be characterized using similar experimental and computational techniques.

Scientific Research Applications

Synthetic Methods and Applications

Researchers have developed practical methods for the preparation of [(diacetoxy)iodo]arenes, which are valuable intermediates in organic synthesis. For instance, 4-Iodo-4'-methylbiphenyl derivatives have been efficiently prepared by treating iodoarenes with m-chloroperoxybenzoic acid, demonstrating the versatility of these compounds in synthesizing electron-rich arenes (Iinuma, Moriyama, & Togo, 2012).

Crystal Engineering and Optical Materials

Significant work has been done in understanding the polymorphism, polar morphology, and crystal engineering aspects of iodo-substituted biphenyls. For example, the study of 4-iodo-4'-nitrobiphenyl (INBP) revealed three polymorphs with distinct polar morphologies and pyroelectric properties, highlighting their potential in nonlinear optical applications (Labat et al., 2010).

Catalytic Applications

Palladium-catalyzed aminocarbonylation of diiodostyrenes, including those with a 4-iodo substituent, has been explored for synthesizing dicarboxamides and phenyl-acrylamides. This work showcases the selective functionalization of iodoarenes under various conditions and their applications in producing valuable organic compounds (Szilágyi, Farkas, Petz, & Kollár, 2009).

Material Science and Photophysical Properties

The synthesis and characterization of materials based on 4-iodo-4'-methylbiphenyl derivatives for potential use in electronic and optical devices have been a focus of recent studies. For instance, oriented crystal growth of 4-iodo-4'-nitrobiphenyl on polar self-assembled monolayer templates was investigated to understand "chemical epitaxy" and its implications for fabricating polar crystals with specific orientations (Hiremath, Varney, & Swift, 2004).

properties

IUPAC Name

1-iodo-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPXXEIIWWYHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568190
Record name 4-Iodo-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-4'-methylbiphenyl

CAS RN

55290-86-3
Record name 4-Iodo-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Katsuma, Y Shirota - Advanced Materials, 1998 - Wiley Online Library
… 5-tris{[4-(diphenylamino)phenyl] amino}benzene with 4-iodo-4′-methylbiphenyl and N,Nbis(4-… 4-Iodo-4′-methylbiphenyl and N,N-bis(4-methylphenyl)-4-iodoaniline were prepared by …
Number of citations: 193 onlinelibrary.wiley.com
VA Sergeev, VK Shitikov… - Russian Chemical …, 1976 - iopscience.iop.org
… Among the first syntheses of methylated oligophenylenes was that of l4,44-dimethyl-£-quaterphenyl (mp 340C) by heating 4-iodo-4'-methylbiphenyl in the presence of copper bronze52: …
Number of citations: 9 iopscience.iop.org

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